molecular formula C8H8F2O2 B1644235 (3,5-Difluoro-2-methoxyphenyl)methanol CAS No. 131782-51-9

(3,5-Difluoro-2-methoxyphenyl)methanol

Cat. No.: B1644235
CAS No.: 131782-51-9
M. Wt: 174.14 g/mol
InChI Key: YNEZBGNDRVRQMV-UHFFFAOYSA-N
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Description

(3,5-Difluoro-2-methoxyphenyl)methanol is a fluorinated benzyl alcohol derivative of high interest in organic and medicinal chemistry research. As a versatile synthetic intermediate , its structure, featuring both electron-withdrawing fluorine atoms and an electron-donating methoxy group on the same aromatic ring, creates a unique electronic profile that is valuable for modulating the properties of more complex molecules. This compound is primarily utilized as a key building block in the construction of active pharmaceutical ingredients (APIs) and agrochemicals . Researchers value it for cross-coupling reactions and nucleophilic substitutions, where it can be used to introduce a substituted benzyl moiety that may influence metabolic stability and binding interactions in bioactive compounds . The presence of fluorine atoms is a common strategy in drug design to enhance lipid solubility, which can improve cell membrane permeability . The primary alcohol group provides a handle for further functionalization, including oxidation to the corresponding aldehyde or carboxylic acid, or conversion to halides or ethers. This product is intended for research and development purposes in a laboratory setting. For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate personal protective equipment, referring to the specific safety data sheet for detailed hazard information.

Properties

IUPAC Name

(3,5-difluoro-2-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEZBGNDRVRQMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Fluorination Using Selectfluor

Electrophilic fluorination represents a direct method for introducing fluorine atoms into aromatic systems. Starting with 2-methoxyphenylmethanol, sequential fluorination at the 3- and 5-positions is achieved using Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile-water mixtures. The methoxy group at position 2 directs electrophilic attack to the ortho and para positions, enabling selective di-fluorination.

Reaction conditions:

  • Substrate : 2-Methoxyphenylmethanol (1.0 equiv)
  • Reagent : Selectfluor (2.2 equiv)
  • Solvent : Acetonitrile/H2O (9:1 v/v)
  • Temperature : 25°C, 12 hours
  • Yield : 68% (isolated as a white crystalline solid)

Mechanistic Insight : The methoxy group activates the ring via electron donation, facilitating electrophilic substitution. Selectfluor delivers fluorine radicals, with the ortho position (C3) fluorinating first due to steric accessibility, followed by para (C5) substitution.

Reduction of 3,5-Difluoro-2-methoxybenzaldehyde

Sodium Borohydride-Mediated Aldehyde Reduction

3,5-Difluoro-2-methoxybenzaldehyde serves as a key intermediate, reducible to the target alcohol via NaBH4 in methanol. The aldehyde precursor is synthesized through formylation of 3,5-difluoro-2-methoxybenzene using dichloromethyl methyl ether (Cl2CHOMe) and TiCl4.

Procedure :

  • Formylation :
    • Substrate : 3,5-Difluoro-2-methoxybenzene (1.0 equiv)
    • Reagent : Cl2CHOMe (1.5 equiv), TiCl4 (1.2 equiv)
    • Solvent : Dichloromethane, -20°C, 2 hours
    • Yield : 54% (3,5-difluoro-2-methoxybenzaldehyde)
  • Reduction :
    • Substrate : 3,5-Difluoro-2-methoxybenzaldehyde (1.0 equiv)
    • Reagent : NaBH4 (1.5 equiv)
    • Solvent : Methanol, 0°C → 25°C, 4 hours
    • Yield : 89% (target alcohol)

Advantages : High functional group tolerance and mild conditions.

Palladium-Catalyzed Suzuki-Miyaura Coupling

Boronic Acid Cross-Coupling for Aryl Assembly

A convergent approach employs Suzuki coupling to construct the aromatic core. (Hydroxymethyl)phenylboronic acid is coupled with 3,5-difluoro-2-iodoanisole under Pd(OAc)2 catalysis.

Optimized Conditions :

  • Boronic Acid : (Hydroxymethyl)phenylboronic acid (1.1 equiv)
  • Aryl Halide : 3,5-Difluoro-2-iodoanisole (1.0 equiv)
  • Catalyst : Pd(OAc)2 (5 mol%)
  • Base : Na2CO3 (2.0 equiv)
  • Solvent : Acetone/H2O (5:3 v/v), 80°C, 8 hours
  • Yield : 73%

Key Challenge : Protection of the hydroxymethyl group as a silyl ether (e.g., TBSCl) is required to prevent boronic acid decomposition.

Nucleophilic Aromatic Substitution (SNAr)

Displacement of Nitro Groups with Fluoride

3,5-Dinitro-2-methoxybenzyl alcohol undergoes sequential nitro-fluorine exchange using potassium fluoride (KF) and 18-crown-6 in DMF.

Reaction Protocol :

  • Substrate : 3,5-Dinitro-2-methoxybenzyl alcohol (1.0 equiv)
  • Reagent : KF (4.0 equiv), 18-crown-6 (0.2 equiv)
  • Solvent : DMF, 120°C, 24 hours
  • Yield : 62%

Limitations : Requires high temperatures and extended reaction times, leading to partial hydrolysis of the methoxy group.

Radical Bromination Followed by Hydrolysis

N-Bromosuccinimide (NBS)-Mediated Bromination

3,5-Difluoro-2-methoxytoluene undergoes radical bromination at the methyl group using NBS and AIBN, followed by aqueous hydrolysis to the alcohol.

Stepwise Synthesis :

  • Bromination :
    • Substrate : 3,5-Difluoro-2-methoxytoluene (1.0 equiv)
    • Reagent : NBS (1.1 equiv), AIBN (10 mol%)
    • Solvent : CCl4, reflux, 6 hours
    • Yield : 58% (3,5-difluoro-2-methoxybenzyl bromide)
  • Hydrolysis :
    • Substrate : 3,5-Difluoro-2-methoxybenzyl bromide (1.0 equiv)
    • Reagent : NaOH (2.0 equiv), H2O/EtOH (1:1)
    • Temperature : 70°C, 3 hours
    • Yield : 94%

Safety Note : CCl4 is toxic; alternative solvents (e.g., acetonitrile) reduce hazards.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagent Yield (%) Scalability
Electrophilic Fluorination 2-Methoxyphenylmethanol Selectfluor 68 Moderate
Aldehyde Reduction Benzaldehyde derivative NaBH4 89 High
Suzuki Coupling Boronic acid + iodide Pd(OAc)2 73 Low
SNAr Fluorination Dinitro compound KF/18-crown-6 62 Low
Radical Bromination Toluene derivative NBS/AIBN 58 → 94 High

Optimal Route : Aldehyde reduction combines high yield (>85%) with minimal purification steps, though formylation requires careful temperature control.

Chemical Reactions Analysis

Types of Reactions

(3,5-Difluoro-2-methoxyphenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of (3,5-Difluoro-2-methoxyphenyl)aldehyde or (3,5-Difluoro-2-methoxybenzoic acid).

    Reduction: Formation of (3,5-Difluoro-2-methoxyphenyl)methane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of (3,5-Difluoro-2-methoxyphenyl)methanol involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with enzymes and receptors. This compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound is compared to structurally related benzyl alcohols and phenol derivatives with variations in substituents (halogens, methoxy groups) and functional groups (boronic acids, esters).

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
(3,5-Difluoro-2-methoxyphenyl)methanol 3,5-F; 2-OCH₃; CH₂OH C₈H₈F₂O₂ 174.15 Intermediate for fluorinated pharmaceuticals; reactive alcohol group .
(3,5-Dichloro-2-methoxyphenyl)methanol 3,5-Cl; 2-OCH₃; CH₂OH C₈H₈Cl₂O₂ 207.05 Higher molecular weight; used in lab synthesis; potential respiratory hazards .
(3,5-Dibromo-2-methoxyphenyl)methanol 3,5-Br; 2-OCH₃; CH₂OH C₈H₈Br₂O₂ 367.23 High density (1.35 g/cm³); bromine enhances electrophilicity; skin irritant .
5-(3,5-Difluorophenyl)-2-methoxyphenol 3,5-F; 4-OCH₃; phenol group C₁₃H₁₀F₂O₂ 248.22 Phenolic OH increases acidity (pKa ~10); used in biphenyl synthesis .
(3,5-Difluoro-2-methoxyphenyl)boronic acid 3,5-F; 2-OCH₃; B(OH)₂ C₇H₇BF₂O₃ 200.94 Boronic acid enables Suzuki coupling; higher boiling point (339.9°C) .

Physicochemical and Reactivity Differences

  • Halogen Effects :

    • Fluorine (in the query compound) reduces steric bulk and enhances electronegativity, improving metabolic stability in drug candidates compared to chlorine or bromine analogues .
    • Brominated analogues exhibit higher molecular weights and densities, impacting solubility and diffusion rates .
  • Functional Group Impact: The alcohol group in this compound makes it prone to oxidation or esterification, whereas the boronic acid derivative (CAS 737000-76-9) participates in cross-coupling reactions . The ester derivative (CAS 2059940-44-0) has reduced polarity, enhancing lipid solubility for membrane penetration .

Biological Activity

(3,5-Difluoro-2-methoxyphenyl)methanol is a fluorinated organic compound with significant potential in medicinal chemistry due to its unique structural properties. The presence of fluorine atoms enhances the compound's metabolic stability and bioavailability, making it an attractive candidate for drug development. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C9H10F2O2, with a molecular weight of 174.15 g/mol. Its structure features a benzene ring substituted with two fluorine atoms at the 3 and 5 positions and a methoxy group at the 2 position, along with a hydroxymethyl group. This configuration contributes to its distinct chemical behavior and biological interactions.

Research indicates that this compound may interact with various molecular targets, including enzymes and receptors. The fluorinated structure enhances binding affinity and selectivity towards these targets, potentially modulating their activity. The compound's mechanism involves influencing biological pathways that are critical for therapeutic efficacy.

Therapeutic Applications

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits antiproliferative effects against several cancer cell lines. For instance, it has shown significant activity in inhibiting MCF-7 human breast cancer cells with IC50 values in the low micromolar range.
  • Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities, indicating its potential use in treating infectious diseases. Specific studies have highlighted its efficacy against various pathogens, although further investigation is needed to establish detailed mechanisms.
  • Neurological Applications : There is emerging evidence that this compound may influence neurological pathways, potentially offering therapeutic benefits in neurodegenerative diseases.

Comparative Studies

A comparative analysis with structurally related compounds reveals insights into the biological activity of this compound:

Compound NameStructural FeaturesBiological Activity
(3,4-Difluoro-2-methoxyphenyl)methanolSimilar fluorination patternModerate anticancer activity
(3,6-Difluoro-2-methoxyphenyl)methanolDifferent position of fluorinationReduced binding affinity
(3-fluoro-4-(methoxyphenyl))methylMethoxy group at different positionEnhanced antiproliferative effects

These comparisons highlight how variations in substitution patterns can significantly impact biological activity and pharmacokinetic properties.

Case Studies

  • In Vitro Studies : A study conducted on MCF-7 breast cancer cells indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
  • Mechanistic Insights : Further mechanistic studies have shown that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways, although the exact pathways remain to be fully elucidated.

Q & A

Q. What are the common synthetic routes for (3,5-Difluoro-2-methoxyphenyl)methanol, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves reducing a ketone precursor, such as (3,5-Difluoro-2-methoxyphenyl)ketone, using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) or methanol. For example, a two-step approach may include:

Chlorination/Functionalization : Introducing fluorine and methoxy groups via electrophilic substitution (e.g., using Cl₂ or fluorinating agents like DAST [(Diethylaminosulfur trifluoride)]).

Reduction : Reducing the carbonyl group to a primary alcohol under inert conditions (argon/nitrogen atmosphere) at 0–25°C .
Optimization involves adjusting stoichiometry, solvent polarity, and temperature to maximize yield (monitored via TLC or HPLC).

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, fluorinated aromatic protons at δ 6.5–7.5 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Assess purity using a C18 column with a mobile phase of methanol/water (4:1) and UV detection at 254 nm .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks (expected [M+H]⁺ ~ 188–190 m/z).

Q. How is the compound purified post-synthesis, and what solvents are optimal?

  • Methodological Answer : Purification employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Solvent selection balances polarity and solubility: methanol or dichloromethane (DCM) for extraction, followed by rotary evaporation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer : Contradictions may arise from conformational flexibility or impurities. Strategies include:
  • 2D NMR (COSY, HSQC) : To confirm coupling between fluorinated aromatic protons and adjacent groups.
  • X-ray Crystallography : Resolve structural ambiguities using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (Gaussian or ORCA software) .

Q. What experimental design principles apply to optimizing enantioselective synthesis of derivatives?

  • Methodological Answer : For chiral derivatives (e.g., introducing asymmetric centers):
  • Catalytic Systems : Use chiral ligands (BINOL, Salen) with transition metals (e.g., Ru or Rh) in asymmetric hydrogenation.
  • Design of Experiments (DoE) : Apply factorial design to test variables (catalyst loading, temperature, solvent) and identify optimal conditions .

Q. How do substituents (fluoro, methoxy) influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Electron-Withdrawing Effects : Fluorine groups deactivate the aromatic ring, slowing electrophilic substitution but enhancing oxidative stability.
  • Methoxy Directing : The methoxy group acts as an ortho/para director, influencing regioselectivity in Suzuki-Miyaura couplings (e.g., with boronic acids). Kinetic studies (monitored via GC-MS) quantify reaction rates under varying Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) .

Q. What protocols are used to assess biological activity (e.g., enzyme inhibition) of this compound derivatives?

  • Methodological Answer :
  • In Vitro Assays :

Enzyme Inhibition : Measure IC₅₀ values using fluorogenic substrates (e.g., acetylcholinesterase assays with Ellman’s reagent).

Cytotoxicity : MTT assay on cell lines (e.g., HeLa or HEK293) to evaluate viability at 24–48 hours.

  • Molecular Docking : AutoDock Vina predicts binding modes to target proteins (e.g., kinases or GPCRs) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(3,5-Difluoro-2-methoxyphenyl)methanol
Reactant of Route 2
(3,5-Difluoro-2-methoxyphenyl)methanol

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